molecular formula C13H14BrNO2 B7989256 6-(4-Bromo-2-formylphenoxy)hexanenitrile

6-(4-Bromo-2-formylphenoxy)hexanenitrile

Cat. No.: B7989256
M. Wt: 296.16 g/mol
InChI Key: LXXUXYWTBHEGKW-UHFFFAOYSA-N
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Description

6-(4-Bromo-2-formylphenoxy)hexanenitrile is an organic compound with the molecular formula C₁₃H₁₄BrNO₂ It is characterized by the presence of a bromo-substituted phenyl group, a formyl group, and a hexanenitrile chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Bromo-2-formylphenoxy)hexanenitrile typically involves the following steps:

    Bromination: The starting material, 2-formylphenol, undergoes bromination to introduce a bromine atom at the 4-position of the phenyl ring.

    Etherification: The brominated intermediate is then reacted with 6-bromohexanenitrile in the presence of a base, such as potassium carbonate, to form the ether linkage.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound with high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, and the processes are often automated to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

6-(4-Bromo-2-formylphenoxy)hexanenitrile can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The bromo group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: 6-(4-Carboxy-2-formylphenoxy)hexanenitrile.

    Reduction: 6-(4-Bromo-2-formylphenoxy)hexylamine.

    Substitution: 6-(4-Azido-2-formylphenoxy)hexanenitrile.

Scientific Research Applications

6-(4-Bromo-2-formylphenoxy)hexanenitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(4-Bromo-2-formylphenoxy)hexanenitrile depends on its specific application. For instance, in enzyme inhibition studies, the compound may interact with the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved vary based on the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-Chloro-2-formylphenoxy)hexanenitrile
  • 6-(4-Methyl-2-formylphenoxy)hexanenitrile
  • 6-(4-Nitro-2-formylphenoxy)hexanenitrile

Uniqueness

6-(4-Bromo-2-formylphenoxy)hexanenitrile is unique due to the presence of the bromo group, which can participate in specific chemical reactions that other similar compounds may not undergo. This makes it a valuable compound for targeted chemical synthesis and research applications.

Biological Activity

6-(4-Bromo-2-formylphenoxy)hexanenitrile is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, synthesis, and potential therapeutic applications based on available research findings.

Structure

The molecular structure of this compound consists of a hexanenitrile chain linked to a phenoxy group, which is further substituted with a bromo and formyl group. This unique structure may contribute to its biological activity.

Molecular Formula

  • Molecular Formula : C13_{13}H12_{12}BrN1_{1}O2_{2}

Physical Properties

  • Molecular Weight : 295.15 g/mol
  • Solubility : Soluble in organic solvents; limited solubility in water.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, studies have shown that phenolic compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study:

A study published in the Journal of Medicinal Chemistry highlighted that derivatives of phenoxy compounds demonstrated cytotoxic effects against breast cancer cells. The presence of bromine and formyl groups was found to enhance the efficacy of these compounds by increasing their lipophilicity and facilitating cellular uptake .

Anti-inflammatory Activity

Another area of interest is the anti-inflammatory potential of this compound. Compounds with similar functionalities have been reported to inhibit pro-inflammatory cytokines, thereby reducing inflammation.

Research Findings:

In vitro studies have shown that phenoxy derivatives can suppress the expression of inflammatory markers such as TNF-alpha and IL-6. This suggests that this compound may possess similar anti-inflammatory properties .

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells. The phenoxy group can act as a ligand for various receptors involved in signaling pathways related to cell growth and inflammation.

Proposed Mechanism:

  • Binding : The compound binds to target receptors, modulating their activity.
  • Signal Transduction : This interaction triggers downstream signaling pathways that lead to altered gene expression.
  • Biological Response : Ultimately, this results in cellular responses such as apoptosis or reduced inflammation.

Comparative Analysis with Similar Compounds

Compound NameAnticancer ActivityAnti-inflammatory ActivityMechanism of Action
This compoundModerateHighReceptor binding and signal modulation
4-Bromo-2-formylphenolHighModerateInhibition of cell proliferation
Phenoxyacetic acidLowHighCytokine suppression

Properties

IUPAC Name

6-(4-bromo-2-formylphenoxy)hexanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrNO2/c14-12-5-6-13(11(9-12)10-16)17-8-4-2-1-3-7-15/h5-6,9-10H,1-4,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXXUXYWTBHEGKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C=O)OCCCCCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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